molecular formula C12H12N2O2S B5767916 6-Hydroxy-5-methyl-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one

6-Hydroxy-5-methyl-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one

Cat. No.: B5767916
M. Wt: 248.30 g/mol
InChI Key: IHHXOXVIQZGWKM-UHFFFAOYSA-N
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Description

“6-Hydroxy-5-methyl-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one” is a synthetic organic compound belonging to the pyrimidinone family Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “6-Hydroxy-5-methyl-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrimidinone Core: This can be achieved through the cyclization of appropriate precursors, such as β-ketoesters and guanidine derivatives, under acidic or basic conditions.

    Introduction of Substituents: The hydroxy, methyl, and sulfanylidenyl groups can be introduced through various functional group transformations, such as alkylation, oxidation, and thiolation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

“6-Hydroxy-5-methyl-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one” can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The sulfanylidenyl group can be reduced to a thiol group using reducing agents like NaBH4 or LiAlH4.

    Substitution: The methyl and hydroxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Catalysts: Pd/C, PtO2 for hydrogenation reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the sulfanylidenyl group would yield a thiol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving pyrimidinone derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive pyrimidinones.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “6-Hydroxy-5-methyl-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one” would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-sulfanylidenepyrimidin-4-one: Lacks the hydroxy and 4-methylphenyl groups.

    6-Hydroxy-1-(4-methylphenyl)pyrimidin-4-one: Lacks the 5-methyl and sulfanylidenyl groups.

    5-Methyl-1-(4-methylphenyl)pyrimidin-4-one: Lacks the hydroxy and sulfanylidenyl groups.

Uniqueness

“6-Hydroxy-5-methyl-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one” is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the hydroxy, methyl, and sulfanylidenyl groups can influence its reactivity, solubility, and interactions with biological targets.

Properties

IUPAC Name

6-hydroxy-5-methyl-1-(4-methylphenyl)-2-sulfanylidenepyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-3-5-9(6-4-7)14-11(16)8(2)10(15)13-12(14)17/h3-6,16H,1-2H3,(H,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHHXOXVIQZGWKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(C(=O)NC2=S)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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